An In-Depth Technical Guide to N-1-Boc-Amino-3-cyclopentene
An In-Depth Technical Guide to N-1-Boc-Amino-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-1-Boc-Amino-3-cyclopentene (CAS No. 193751-54-1). This key organic intermediate is valuable in medicinal chemistry and peptide synthesis due to its unique structural combination of a reactive cyclopentene double bond and a stable Boc-protected amine.
Core Chemical and Physical Properties
N-1-Boc-Amino-3-cyclopentene, also known by its IUPAC name tert-butyl N-cyclopent-3-en-1-ylcarbamate, is a versatile building block in organic synthesis.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactivity of the amine functionality, making it an excellent reagent for multi-step synthetic processes.[3]
Table 1: Physicochemical Properties of N-1-Boc-Amino-3-cyclopentene
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-cyclopent-3-en-1-ylcarbamate | [1][2] |
| CAS Number | 193751-54-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [1][3] |
| Appearance | Colorless to pale yellow transparent liquid | [3] |
| Physical State | Solid | [2] |
| Boiling Point | 268.8 °C | [2] |
| Purity | ~97% | [2] |
Synthesis and Reactivity
The Boc protecting group ensures that the amine is stable during various reactions, allowing for selective transformations on the cyclopentene ring, such as hydrogenation, oxidation, and addition, without unintended side reactions.[3] This makes it a reliable starting material for producing active pharmaceutical ingredients (APIs) and advanced intermediates.[3]
A general synthesis method for N-1-Boc-Amino-3-cyclopentene involves a Mitsunobu reaction.[4] The following protocol is a representative example:
-
Initial Setup: To a three-necked round-bottomed flask cooled in an ice-water bath, add an anhydrous tetrahydrofuran (THF) solution (10 mL) of triphenylphosphine (Ph₃P, 0.015 mol).[4]
-
Addition of Reagents: Sequentially add an anhydrous THF solution (10 mL) of 3-cyclopenten-1-ol (0.012 mol) and an anhydrous THF solution (10 mL) of N-Boc-ethyl oxalate (0.015 mol).[4]
-
Initiation of Reaction: Slowly add diethyl azodicarboxylate (DEAD, 0.015 mol) dropwise to the mixture.[4]
-
Reaction Conditions: Stir the reaction mixture at 0°C for 2 hours, then continue stirring at room temperature for 48 hours.[4]
-
Work-up: After the reaction is complete, remove the solvent by reduced pressure distillation. Dissolve the residue in dichloromethane (CH₂Cl₂, 30 mL) and wash sequentially with water and brine (3 x 20 mL).[4]
-
Purification: Remove the solvent again via reduced pressure distillation. Purify the residue by column chromatography (silica gel, 100% dichloromethane) to yield a mixture containing the precursor to the final product.[4]
-
Hydrolysis: Dissolve the crude product (3.80 g) in THF (35 mL), cool in an ice-water bath, and slowly add a solution of lithium hydroxide (LiOH, 0.0765 mol) in water (35 mL). Stir the mixture in the ice-water bath for 3 hours to yield the final product.[4]
Applications in Drug Development and Peptide Synthesis
N-1-Boc-Amino-3-cyclopentene is a crucial intermediate in the synthesis of various pharmaceuticals. It serves as a precursor to cyclopentylamine derivatives, which form the core structure of many therapeutic agents.[3] The Boc group's compatibility with sensitive reaction conditions is highly advantageous in drug discovery and development.[3]
In peptide and amino compound synthesis, this molecule is highly valued. The Boc group facilitates stepwise deprotection and coupling reactions, which allows for precise control over the amine's reactivity during the assembly or modification of peptides.[3] Furthermore, its use in asymmetric synthesis enables the construction of chiral amines and heterocyclic compounds.[3]
Analytical Characterization
The characterization of Boc-protected compounds like N-1-Boc-Amino-3-cyclopentene is essential for quality control, ensuring structural integrity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]
NMR spectroscopy is a powerful tool for confirming the structure of Boc-protected compounds.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]
-
Transfer: Transfer the solution into a 5 mm NMR tube.[5]
-
Instrument Setup: Place the tube in the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field's homogeneity.[5]
-
¹H NMR Acquisition: Run a standard ¹H NMR spectrum. The Boc group will show a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The quaternary carbon, methyl carbons, and the carbamate's carbonyl carbon provide definitive evidence of the Boc group.[5]
-
Data Processing and Analysis: Process the spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the structure.[5]
Safety and Handling
According to GHS hazard statements, N-1-Boc-Amino-3-cyclopentene may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. N-1-Boc-Amino-3-cyclopentene | C10H17NO2 | CID 2756764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. N-1-Boc-amino-3-cyclopentene | 193751-54-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
